Hidrocloruro de Cidoxepina

Descripción general

Descripción

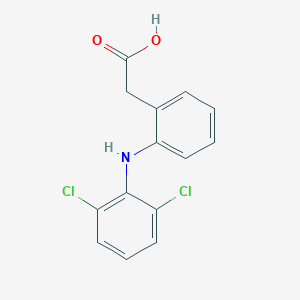

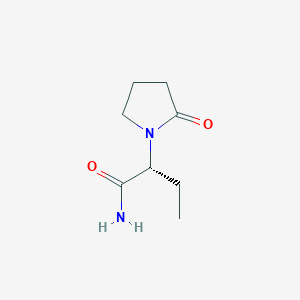

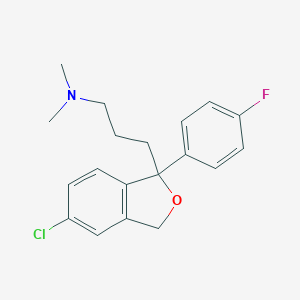

Cidoxepin hydrochloride is a psychotropic agent used for the treatment of depression, anxiety, manic-depressive disorder, and insomnia . It is a tertiary amine that can be presented as (E) and (Z) stereoisomers with the (Z) stereoisomer corresponding to cidoxepin .

Synthesis Analysis

The synthesis method of Cidoxepin hydrochloride involves carrying out a nucleophilic addition reaction on 6,11-dihydrodibenzo [b,e]oxepin-11-one (compound A) and 3-chloropropyl-tert-butyl ether .Molecular Structure Analysis

The crystal structure of (E)-doxepin hydrochloride has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques . The compound is essentially isostructural to amitriptyline hydrochloride .Chemical Reactions Analysis

Cidoxepin hydrochloride is considered to have similar activity to that of doxepin, acting as a serotonin–norepinephrine reuptake inhibitor, H1 receptor antagonist, and anticholinergic . It is thought to have more antidepressant activity than trans-doxepin .Physical and Chemical Properties Analysis

Cidoxepin hydrochloride has a molecular formula of C19H22ClNO and a molecular weight of 315.84 . It has a water solubility of 0.0319 mg/mL, a logP of 4.08, and a pKa (Strongest Basic) of 9.76 .Aplicaciones Científicas De Investigación

Dermatología: Tratamiento de la Urticaria

El hidrocloruro de Cidoxepina se ha identificado como un tratamiento prometedor para la urticaria, comúnmente conocida como ronchas. Funciona como un antagonista del receptor H1 e inhibidor de la SERT, proporcionando alivio del picor intenso y la incomodidad asociados con la urticaria crónica .

Inmunología: Enfermedades del Sistema Inmune

En el ámbito de la inmunología, el Cidoxepina HCl se está explorando por su potencial en el tratamiento de enfermedades del sistema inmune. Su acción farmacológica como antagonista del receptor H1 sugiere que podría modular las respuestas inmunitarias, particularmente en condiciones como la rinitis alérgica y la dermatitis atópica .

Oncología: Terapia contra el Cáncer

Aunque no es su indicación principal, el this compound ha sido investigado por su papel en la terapia contra el cáncer. Se ha estudiado como un componente en nanopartículas mesoporosas zwitteriónicas utilizadas como un portador de fármacos para la terapia contra el cáncer dirigida, mejorando la captación celular y la liberación del fármaco en el microambiente tumoral .

Psicofarmacología: Actividad Antidepresiva

El Cidoxepina HCl, como el isómero cis de la doxepina, exhibe propiedades de un inhibidor de la recaptación de serotonina-noradrenalina. Se ha sugerido que tiene una mayor actividad antidepresiva que su isómero trans, la doxepina, y podría ser un candidato potencial para el tratamiento de la depresión con un perfil farmacológico único .

Neurología: Efectos Anticolinérgicos

Se ha informado que el compuesto tiene una actividad anticolinérgica significativa, lo que podría ser beneficioso en trastornos neurológicos donde los sistemas colinérgicos están sobreactivados. Esto incluye aplicaciones potenciales en trastornos de la vejiga neurogénica y la enfermedad de Parkinson .

Manejo del Dolor: Propiedades Analgésicas

La capacidad del this compound para inhibir la recaptación de serotonina y noradrenalina también le confiere propiedades analgésicas. Podría utilizarse en el manejo de síndromes de dolor crónico, incluido el dolor neuropático y la fibromialgia .

Trastornos del Sueño: Tratamiento del Insomnio

Como un compuesto con efectos sedantes, el Cidoxepina HCl puede ser útil en el tratamiento de trastornos del sueño como el insomnio. Su eficacia en la mejora del mantenimiento del sueño y la latencia del inicio del sueño podría explorarse más a fondo en ensayos clínicos .

Gastroenterología: Trastornos Funcionales del Aparato Digestivo

Los efectos anticolinérgicos y sedantes del this compound sugieren que podría ser beneficioso en el tratamiento de trastornos funcionales gastrointestinales. Estas incluyen condiciones como el síndrome del intestino irritable (SII) donde la modulación del sistema nervioso entérico puede aliviar los síntomas .

Mecanismo De Acción

Target of Action

Cidoxepin hydrochloride, also known as Cidoxepin HCl, primarily targets the Histamine H1 receptor and the Serotonin transporter (SERT) . The Histamine H1 receptor is involved in inflammatory responses, regulating physiological function in the gut, and acting as a neurotransmitter in the central nervous system . The Serotonin transporter (SERT) plays a crucial role in regulating the concentration of serotonin, a neurotransmitter involved in mood regulation .

Mode of Action

Cidoxepin HCl acts as an antagonist of the Histamine H1 receptor and an inhibitor of the Serotonin transporter . By blocking the H1 receptor, Cidoxepin HCl can reduce inflammation and allergic reactions .

Biochemical Pathways

It is known to be involved in theneuroactive ligand-receptor interaction , synaptic vesicle cycle , serotonergic synapse , and inflammatory mediator regulation of TRP channels pathways . These pathways are crucial for neurotransmission, synaptic plasticity, mood regulation, and inflammatory responses .

Pharmacokinetics

Its stereoisomer, doxepin, has a bioavailability of 13–45% (mean 29%), is 76% protein-bound, and is metabolized in the liver by cyp2d6 and cyp2c19 . The elimination half-life of Doxepin is 8–24 hours (mean 17 hours), and it is excreted via the kidneys (~50%) and feces (minor) . These properties may impact the bioavailability and therapeutic window of Cidoxepin HCl.

Result of Action

The molecular and cellular effects of Cidoxepin HCl’s action are primarily related to its ability to increase serotonin levels and block histamine receptors. This can result in reduced inflammation, alleviation of allergic reactions, and potential mood enhancement . It’s worth noting that Cidoxepin HCl has been under development as an antihistamine for the treatment of chronic urticaria (hives) .

Action Environment

The action, efficacy, and stability of Cidoxepin HCl can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy through drug-drug interactions . Additionally, individual genetic variations, such as polymorphisms in the CYP2D6 and CYP2C19 genes, can influence the metabolism of Cidoxepin HCl, potentially affecting its efficacy and side effect profile

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Cidoxepin hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a serotonin-norepinephrine reuptake inhibitor, which means it inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft. This interaction primarily involves the serotonin transporter (SERT) and the norepinephrine transporter (NET). Additionally, Cidoxepin hydrochloride acts as an H1 receptor antagonist, blocking the action of histamine at the H1 receptor sites, and as an anticholinergic, inhibiting the action of acetylcholine at muscarinic receptors .

Cellular Effects

Cidoxepin hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the reuptake of serotonin and norepinephrine, Cidoxepin hydrochloride enhances neurotransmission, which can lead to changes in mood and behavior. It also affects histamine and acetylcholine signaling, which can impact inflammatory responses and cognitive functions. The anticholinergic activity of Cidoxepin hydrochloride can lead to side effects such as dry mouth, constipation, and blurred vision .

Molecular Mechanism

The molecular mechanism of action of Cidoxepin hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a serotonin-norepinephrine reuptake inhibitor, Cidoxepin hydrochloride binds to the serotonin transporter (SERT) and norepinephrine transporter (NET), preventing the reuptake of these neurotransmitters into presynaptic neurons. This increases the availability of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission. Additionally, Cidoxepin hydrochloride acts as an H1 receptor antagonist, binding to histamine H1 receptors and blocking the action of histamine. Its anticholinergic activity involves binding to muscarinic receptors and inhibiting the action of acetylcholine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cidoxepin hydrochloride can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the central anticholinergic activity of Cidoxepin hydrochloride is three-fold greater than that of its trans isomer, indicating a significant impact on cellular processes over time. Long-term exposure to Cidoxepin hydrochloride can lead to changes in neurotransmitter levels, receptor sensitivity, and gene expression, which can affect cellular function and behavior .

Dosage Effects in Animal Models

The effects of Cidoxepin hydrochloride vary with different dosages in animal models. At therapeutic doses, it has been shown to effectively inhibit the reuptake of serotonin and norepinephrine, leading to antidepressant and anxiolytic effects. At higher doses, Cidoxepin hydrochloride can cause toxic or adverse effects, such as increased risk of seizures, cardiac arrhythmias, and anticholinergic side effects. Threshold effects have been observed, where the therapeutic benefits are maximized at certain dosages, while higher dosages lead to increased toxicity .

Metabolic Pathways

Cidoxepin hydrochloride is involved in various metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes, including CYP2D6 and CYP2C19, into its active metabolites, such as desmethyldoxepin. These metabolites can further interact with neurotransmitter transporters and receptors, contributing to the overall pharmacological effects of the compound. The metabolic pathways of Cidoxepin hydrochloride also involve glucuronidation and sulfation, which facilitate its excretion from the body .

Transport and Distribution

Cidoxepin hydrochloride is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound is also distributed to other tissues, including the liver, kidneys, and lungs. Transporters such as the serotonin transporter (SERT) and norepinephrine transporter (NET) play a crucial role in the cellular uptake and distribution of Cidoxepin hydrochloride. Additionally, binding proteins in the plasma can influence its distribution and bioavailability .

Subcellular Localization

The subcellular localization of Cidoxepin hydrochloride can affect its activity and function. It is primarily localized in the synaptic cleft, where it inhibits the reuptake of serotonin and norepinephrine. Additionally, Cidoxepin hydrochloride can be found in other cellular compartments, such as the cytoplasm and nucleus, where it may interact with various receptors and enzymes. Post-translational modifications, such as phosphorylation, can influence the targeting and localization of Cidoxepin hydrochloride to specific compartments or organelles .

Propiedades

IUPAC Name |

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNSPTUQQIYJOT-CULRIWENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25127-31-5, 1229-29-4 | |

| Record name | Cidoxepin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025127315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxepin Hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Doxepin Hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Doxepin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIDOXEPIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI27WMG8QK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B195779.png)

![3-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B195785.png)

![2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B195786.png)

![Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate](/img/structure/B195791.png)